molecular formula C18H19NO6 B270932 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B270932
M. Wt: 345.3 g/mol
InChI Key: UIEIXODWPYQDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits viral replication by interfering with viral DNA synthesis. In addition, the compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potent activity against cancer cells, viruses, and bacteria. The compound also has low toxicity and is well-tolerated by cells. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to investigate the compound's potential for use in combination therapy with other anticancer drugs. Another direction is to explore the compound's activity against other viral and bacterial strains. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent activity against cancer cells, viruses, and bacteria makes it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetics for clinical use.

Synthesis Methods

The synthesis method of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction between 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid and 3-methoxyaniline in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired compound in good yields.

Scientific Research Applications

2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its neuroprotective and anti-inflammatory effects.

properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H19NO6/c1-23-11-4-2-3-10(7-11)19-14(20)8-24-17(21)15-9-5-12-13(6-9)25-18(22)16(12)15/h2-4,7,9,12-13,15-16H,5-6,8H2,1H3,(H,19,20)

InChI Key

UIEIXODWPYQDNI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

solubility

49.5 [ug/mL]

Origin of Product

United States

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